4E-Deacetylchromolaenide 4/'-O-acetate 4E-Deacetylchromolaenide 4/'-O-acetate
Brand Name: Vulcanchem
CAS No.: 104736-09-6
VCID: VC0161194
InChI: InChI=1S/C22H28O7/c1-12-6-7-17(24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-27-16(5)23/h6,8,11,17-20,24H,4,7,9-10H2,1-3,5H3/b12-6-,13-8+,14-11+/t17-,18+,19+,20+/m0/s1
SMILES: CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCOC(=O)C)C)C(=C)C(=O)O2)C)O
Molecular Formula: C22H28O7
Molecular Weight: 404.459

4E-Deacetylchromolaenide 4/'-O-acetate

CAS No.: 104736-09-6

Reference Standards

VCID: VC0161194

Molecular Formula: C22H28O7

Molecular Weight: 404.459

4E-Deacetylchromolaenide 4/'-O-acetate - 104736-09-6

CAS No. 104736-09-6
Product Name 4E-Deacetylchromolaenide 4/'-O-acetate
Molecular Formula C22H28O7
Molecular Weight 404.459
IUPAC Name [(3aR,4R,6Z,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-acetyloxy-2-methylbut-2-enoate
Standard InChI InChI=1S/C22H28O7/c1-12-6-7-17(24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-27-16(5)23/h6,8,11,17-20,24H,4,7,9-10H2,1-3,5H3/b12-6-,13-8+,14-11+/t17-,18+,19+,20+/m0/s1
Standard InChIKey DULROFCOEMAPJD-QDPYXRKDSA-N
SMILES CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCOC(=O)C)C)C(=C)C(=O)O2)C)O
Appearance Powder
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator